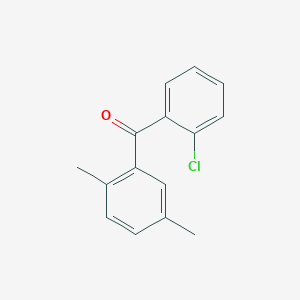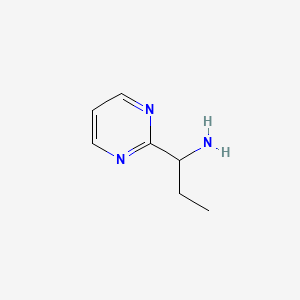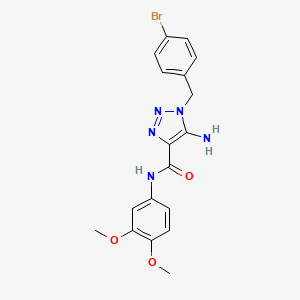![molecular formula C22H34ClNO2 B2570725 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride CAS No. 1189906-80-6](/img/structure/B2570725.png)
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an adamantane moiety, which is a type of diamondoid and is known for its stability and unique geometric structure . The adamantane is connected to a hydroxypropyl group, which is a common moiety in many pharmaceuticals, and a phenylethylamine group, which is a class of compounds that often have psychoactive properties .
Molecular Structure Analysis
The adamantane moiety has a unique cage-like structure, which contributes to the stability of the compound . The hydroxypropyl and phenylethylamine groups are likely to contribute to the compound’s solubility and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the hydroxypropyl group might increase the compound’s solubility in water, while the adamantane moiety might contribute to its stability .Wirkmechanismus
The exact mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist and a serotonin receptor antagonist, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine levels in the brain, which may improve motor function in individuals with Parkinson's disease. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize dosing regimens for therapeutic use. Finally, research on the potential side effects and toxicity of this compound is also needed.
Synthesemethoden
The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride involves the reaction of 1-phenylethylamine with 1-adamantanemethanol in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Inhibitoren des Glucosylceramid-Stoffwechsels
Diese Verbindung wurde bei der Entwicklung von Adamantan-1-yl-methoxy funktionalisierten 1-Deoxynojirimycin-Derivaten als selektive Inhibitoren des Glucosylceramid-Stoffwechsels eingesetzt . Der Glucosylceramid-Stoffwechsel spielt eine entscheidende Rolle in verschiedenen biologischen Prozessen, einschließlich Zellwachstum und -differenzierung, und seine Dysregulation ist mit verschiedenen Krankheiten verbunden.
Synthese von funktionellen Adamantan-Derivaten
Die Verbindung wird bei der Synthese von funktionellen Adamantan-Derivaten eingesetzt . Adamantan-Derivate haben aufgrund ihrer einzigartigen chemischen und biologischen Eigenschaften ein breites Anwendungsspektrum in der medizinischen Chemie.
Entwicklung neuartiger Verfahren zur Herstellung
Die Verbindung wird bei der Entwicklung neuartiger Verfahren zur Herstellung von ungesättigten Adamantan-Derivaten eingesetzt . Diese Derivate weisen eine hohe Reaktivität auf, was umfangreiche Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantan-Derivate bietet.
Polymerisationsreaktionen
Ungesättigte Adamantan-Derivate, die mit dieser Verbindung synthetisiert werden können, werden in Polymerisationsreaktionen eingesetzt . Diese Reaktionen führen zur Bildung von diamantähnlichen, sperrigen Polymeren wie Diamantdoiden.
Quantenchemische Berechnungen
Die Verbindung wird in quantenchemischen Berechnungen zur Untersuchung der elektronischen Struktur von Adamantan-Derivaten eingesetzt . Dies hilft bei der Aufklärung der Mechanismen für ihre chemischen und katalytischen Umwandlungen.
Synthese von bioaktiven Verbindungen
Mit dieser Verbindung synthetisierte Adamantan-Derivate können bei der Synthese von bioaktiven Verbindungen verwendet werden . Diese Verbindungen haben potenzielle Anwendungen in der pharmazeutischen Industrie.
Produktion von energiereichen Brennstoffen und Ölen
Mit dieser Verbindung synthetisierte Adamantan-Derivate können bei der Produktion von energiereichen Brennstoffen und Ölen verwendet werden . Dies ist auf die hohe Stabilität und den hohen Energiegehalt von Adamantan-Derivaten zurückzuführen.
Erstellung neuer Materialien auf Basis natürlicher und synthetischer Nanodiamanten
Die Verbindung wird bei der Herstellung neuer Materialien auf Basis natürlicher und synthetischer Nanodiamanten eingesetzt . Diese Materialien haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Elektronik und Medizin.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-16(20-5-3-2-4-6-20)23-13-21(24)14-25-15-22-10-17-7-18(11-22)9-19(8-17)12-22;/h2-6,16-19,21,23-24H,7-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSROGHHKMPHBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

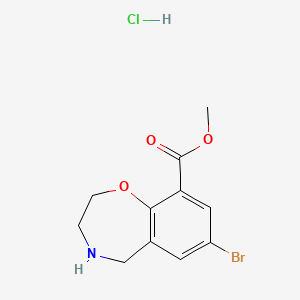
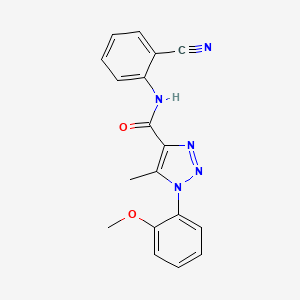
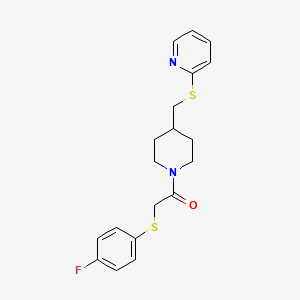
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
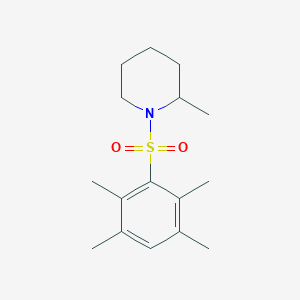
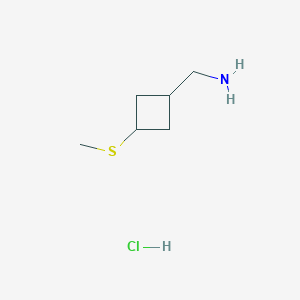
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
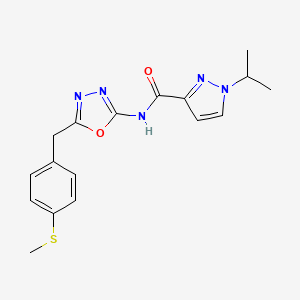
![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)
